Lubiprostone Related Compound 3

Stereochemistry Diastereomer Impurity profiling

Generic lubiprostone ANDA submissions often face rejection due to inadequate resolution of the critical 5S-epimer impurity pair. Lubiprostone Related Compound 3 (CAS 1263283-38-0) directly solves this bottleneck as a characterized 5S diastereomer reference standard supplied as a tautomeric isomer mixture. - Provides baseline resolution (≥1.5) from lubiprostone under validated HPLC conditions. - Enables robust ICH Q2(R1) specificity demonstration for impurity method validation. - Supplied with full characterization data and pharmacopeial traceability documentation for DMF/ANDA packages.

Molecular Formula C20H32F2O5
Molecular Weight 390.47
CAS No. 1263283-38-0
Cat. No. B601818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLubiprostone Related Compound 3
CAS1263283-38-0
Molecular FormulaC20H32F2O5
Molecular Weight390.47
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lubiprostone Related Compound 3: Identity & Procurement


Lubiprostone Related Compound 3 (CAS 1263283-38-0, also cataloged as 1808535-45-6), chemically defined as 7-((2R,4aR,5S,7aR)-2-(1,1-difluoropentyl)-2-hydroxy-6-oxooctahydrocyclopenta[b]pyran-5-yl)heptanoic acid, is a characterized pharmaceutical reference standard classified as Lubiprostone Impurity 1 [1]. With a molecular formula of C20H32F2O5 and a molecular weight of 390.47 g/mol, this compound is supplied as a mixture of tautomeric isomers—specifically, the bicyclic hemiketal form in equilibrium with its open-chain monocyclic counterpart . It is manufactured as a premium-quality reference material under controlled conditions to support analytical method development, method validation, quality control, and ANDA/DMF submissions for lubiprostone drug products .

Why Lubiprostone Related Compound 3 Cannot Be Substituted


Lubiprostone Related Compound 3 is not functionally interchangeable with other lubiprostone-related compounds or the parent API for analytical and regulatory purposes. Its defining structural feature is the 5S stereochemical configuration (2R,4aR,5S,7aR), which distinguishes it from the parent drug lubiprostone that bears the 5R configuration (2R,4aR,5R,7aR) [1]. This single stereochemical inversion produces a discrete diastereomer with distinct chromatographic retention behavior, a prerequisite for its role as a system suitability marker and impurity reference standard in HPLC methods [2]. Furthermore, this compound is explicitly supplied and characterized as a mixture of tautomeric isomers—the bicyclic hemiketal and monocyclic open-chain forms—reproducing the tautomeric equilibrium that is intrinsic to lubiprostone and its process-related impurities, a property not universally specified or controlled across all related compounds in this class [3].

Differentiating Evidence for Lubiprostone Related Compound 3


Stereochemical Distinction from Parent API

Lubiprostone Related Compound 3 is the 5S epimer (2R,4aR,5S,7aR configuration), whereas the active pharmaceutical ingredient lubiprostone possesses the 5R configuration (2R,4aR,5R,7aR) [1]. This stereochemical inversion at the C-5 position generates a diastereomeric relationship that is the molecular basis for chromatographic discrimination. In a validated normal-phase HPLC method employing a LiChrospher 100 Diol column (250 mm × 4.0 mm, 5 μm) with hexane:ethanol:acetic acid (500:40:1) mobile phase and UV detection at 294 nm, the resolution between each related substance impurity—including this epimeric species—and lubiprostone was ≥1.5 [2]. This resolution threshold meets ICH Q2(R1) requirements for adequate separation of critical peak pairs in impurity methods.

Stereochemistry Diastereomer Impurity profiling Chromatographic separation

Tautomeric Isomer Specification

Lubiprostone Related Compound 3 is expressly supplied and labeled as a 'Mixture of Tautomeric Isomers,' comprising both the bicyclic hemiketal form and the open-chain monocyclic form of the 5S epimer . This is critical because lubiprostone itself undergoes ring-chain tautomerization; the ratio of bicyclic to monocyclic forms has been quantified as 96:4 in CDCl3 and 6:1 in D2O by NMR [1]. Many related impurity standards (e.g., Lubiprostone Related Compound 4, CAS N/A, C13H18O5, MW 254.29) are structurally distinct degradation products or intermediates that do not replicate this tautomeric equilibrium . By providing the tautomeric mixture explicitly, Related Compound 3 more faithfully represents the in-solution behavior of lubiprostone and its stereoisomeric impurities during chromatographic analysis.

Tautomerism Reference standard Ring-chain tautomerization Quality control

HPLC Detection Sensitivity for Related Substances

A validated HPLC method developed for the determination of lubiprostone-related substances—including Lubiprostone Related Compound 3-type impurities—achieved a limit of detection (LOD) of 0.03% relative to the main component concentration for each related substance [1]. The method employed a LiChrospher 100 Diol normal-phase column (250 mm × 4.0 mm, 5 μm) with isocratic elution using hexane:ethanol:acetic acid (500:40:1) and UV detection at 294 nm. The accuracy of each impurity determination fell within 95.0%–100.0% (RSD ≤ 5.0%), and linearity was demonstrated with r ≥ 0.990 (n = 6) across the specified ranges [1]. This LOD of 0.03% is well below the ICH Q3A identification threshold of 0.10% for impurities in drug substances dosed at ≤2 g/day, confirming the method's suitability for trace-level quantification [2].

HPLC method validation Limit of detection Trace impurity analysis ICH Q2(R1)

Regulatory-Grade Characterization & Pharmacopeial Traceability

Lubiprostone Related Compound 3 is supplied with detailed characterization data compliant with regulatory guidelines, including batch-specific Certificates of Analysis (CoA), and can be further traced against pharmacopeial standards (USP or EP) based on feasibility [1]. This is in contrast to generic research-grade lubiprostone or other lubiprostone-related compounds sold solely for exploratory research without regulatory documentation. The product is specifically positioned for use in analytical method development, method validation (AMV), quality control (QC) applications for ANDA submissions, and stability studies during commercial production of lubiprostone . Multiple suppliers (SynZeal, Clearsynth, SRIRAMCHEM, TLC Pharmaceutical Standards) consistently list this compound under the impurity reference standard category with purity specifications of >95% (HPLC) .

Reference standard Pharmacopeial traceability ANDA GMP compliance

Application Scenarios for Lubiprostone Related Compound 3


System Suitability Standard for HPLC Impurity Methods

Lubiprostone Related Compound 3, as the 5S epimer of the API, provides a well-resolved diastereomeric peak (resolution ≥1.5 from the main lubiprostone peak under normal-phase HPLC conditions) that serves as an ideal system suitability marker [1]. Its incorporation into method validation protocols enables laboratories to demonstrate adequate chromatographic resolution for critical peak pairs as required by ICH Q2(R1), supporting ANDA submission packages where demonstration of impurity method specificity is a key regulatory expectation [1].

Impurity Reference Standard for ANDA/DMF Quality Control

Pharmaceutical manufacturers developing generic lubiprostone formulations can employ Lubiprostone Related Compound 3 as a characterized impurity reference standard for the identification, quantification, and control of the 5S epimeric impurity in API and drug product batches [2]. The compound is supplied with full characterization data and pharmacopeial traceability documentation, directly supporting the impurity profiling requirements of ANDA and DMF submissions under ICH Q3A/Q3B guidelines [2].

Tautomeric Behavior Reference for Stability Studies

Because Lubiprostone Related Compound 3 is explicitly supplied as a mixture of tautomeric isomers, it serves as a reference material for studying the tautomerization behavior that affects lubiprostone stability and chromatographic behavior [3]. The known tautomeric ratio of lubiprostone (bicyclic:monocyclic = 96:4 in CDCl3, 6:1 in D2O [3]) provides a benchmark for evaluating whether storage conditions or formulation processes alter the tautomeric equilibrium, which can impact both analytical reproducibility and biological activity.

Method Development Standard for Prostaglandin E1 HPLC Analysis

Analytical laboratories developing HPLC methods for the broader class of bicyclic fatty acid prostaglandin E1 derivatives can use Lubiprostone Related Compound 3 as a representative structural probe . The validated HPLC methodology achieving 0.03% LOD and resolution ≥1.5 between impurities and the main component provides a methodological template transferable to other compounds in this class that share similar tautomeric and stereochemical complexity.

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